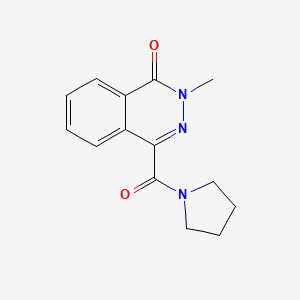
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone involves the inhibition of protein kinase activity. This compound binds to the ATP-binding site of protein kinases, preventing the enzymes from phosphorylating their substrates. This inhibition of protein kinase activity can lead to a range of downstream effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone has been found to have a range of biochemical and physiological effects. One of the most significant effects is the inhibition of cell proliferation. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been found to induce apoptosis in cancer cells, further highlighting its potential as a cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit the activity of protein kinases, making it a valuable tool for investigating the role of these enzymes in disease. Additionally, this compound has been found to have low toxicity, making it a safe and effective tool for research.
However, there are also limitations to using 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone in lab experiments. One limitation is the potential for off-target effects. While this compound has been shown to be selective for protein kinases, there is still a risk of off-target effects that could confound experimental results. Additionally, this compound may not be effective in all experimental systems, as the activity of protein kinases can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone. One area of interest is the development of more potent and selective inhibitors of protein kinases. Additionally, researchers are exploring the use of this compound in combination with other therapeutic agents for cancer treatment. Finally, there is ongoing research into the role of protein kinases in various diseases, including cancer, Alzheimer's disease, and diabetes, and 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone is a valuable tool for investigating these processes.
Conclusion:
In conclusion, 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone is a valuable tool for scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While there are limitations to using this compound in lab experiments, the specificity and low toxicity of 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone make it a safe and effective tool for research. With ongoing research into the role of protein kinases in disease, 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone will continue to be an important tool for investigating these processes.
合成方法
The synthesis of 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone involves the reaction of 2-methyl-4-nitrophthalic anhydride with pyrrolidine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to yield pure 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone.
科学研究应用
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone has been found to have a range of scientific research applications. One of the most significant applications is in the study of protein kinases. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in regulating various cellular processes. By inhibiting protein kinase activity, researchers can investigate the role of these enzymes in disease and develop new therapeutic strategies.
属性
IUPAC Name |
2-methyl-4-(pyrrolidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-13(18)11-7-3-2-6-10(11)12(15-16)14(19)17-8-4-5-9-17/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFBTASVUDMPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

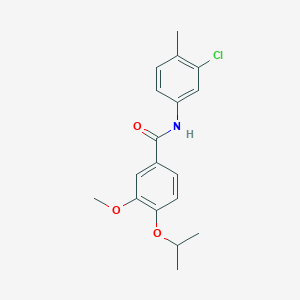
![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)
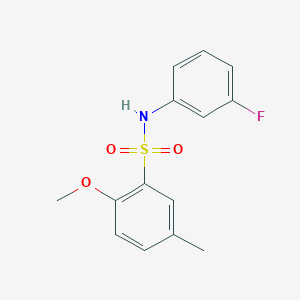
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
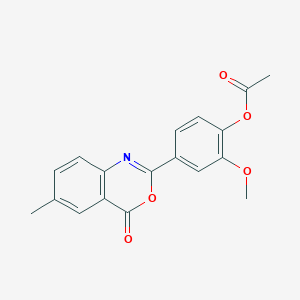
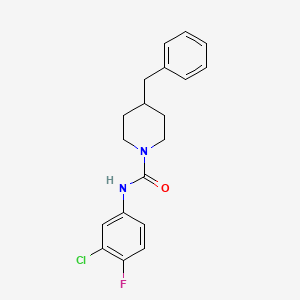
![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)